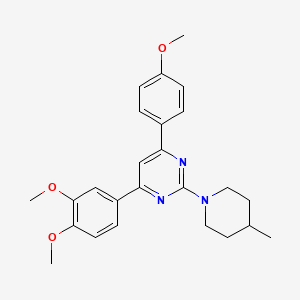
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine, also known as DMP785, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of mGluR5 activity has been shown to reduce the release of glutamate and dopamine in the brain, leading to a decrease in excitatory neurotransmission and an overall reduction in neuronal activity.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects, including a reduction in glutamate release, a decrease in dopamine release, and a decrease in neuronal activity. These effects have been linked to the potential therapeutic effects of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of the glutamatergic system without affecting other neurotransmitter systems. However, one limitation of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Orientations Futures
There are several potential future directions for the study of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its therapeutic applications. One area of interest is the potential use of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in the treatment of addiction, as mGluR5 has been implicated in the development and maintenance of addiction-related behaviors. Additionally, further research is needed to determine the long-term effects of mGluR5 blockade by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its potential for use in chronic treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with piperidine and acetic anhydride to form the intermediate 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(acetylamino)piperidine. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate to yield 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction. The compound has been shown to have a high affinity for mGluR5, which is involved in the regulation of glutamate neurotransmission, and its blockade can modulate the activity of dopaminergic and glutamatergic systems in the brain.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-11-13-28(14-12-17)25-26-21(18-5-8-20(29-2)9-6-18)16-22(27-25)19-7-10-23(30-3)24(15-19)31-4/h5-10,15-17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPNIUQMMKQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)
![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)